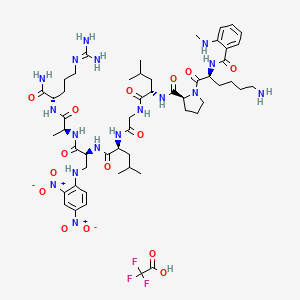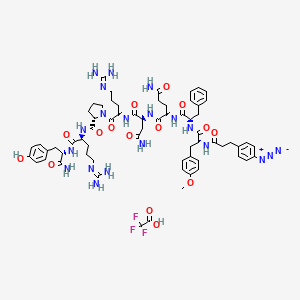
Unii-H1L2dsy2CM
Descripción general
Descripción
Unii-H1L2dsy2CM is a useful research compound. Its molecular formula is C22H22N8O6S4 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis de literatura científica
El compuesto podría utilizarse en el análisis de literatura científica . Los modelos lingüísticos de gran tamaño (LLM) como Uni-SMART podrían utilizar potencialmente "Unii-H1L2dsy2CM" para mejorar el análisis de la literatura científica .
Detección de infracción de patentes
El compuesto podría utilizarse en la detección de infracción de patentes . Modelos como Uni-SMART podrían utilizar potencialmente "this compound" para detectar infracciones de patentes .
Análisis matizado de gráficos
El compuesto podría utilizarse en el análisis matizado de gráficos . Modelos como Uni-SMART podrían utilizar potencialmente "this compound" para realizar un análisis matizado de gráficos .
Mecanismo De Acción
Target of Action
Unii-H1L2dsy2CM, also known as Insulin lispro, primarily targets the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units .
Mode of Action
Insulin lispro binds to the alpha subunit of the insulin receptor, stimulating the tyrosine kinase activity intrinsic to the beta subunit of the receptor . This interaction triggers a series of downstream effects that regulate glucose metabolism.
Biochemical Pathways
Insulin lispro is involved in the regulation of several biochemical pathways. It promotes glucose uptake from the blood into internal organs and tissues such as the liver, fat cells, and skeletal muscle . This allows for the transformation of glucose into glycogen or fat for storage. Insulin lispro also inhibits hepatic glucose production, enhances protein synthesis, and inhibits lipolysis and proteolysis .
Pharmacokinetics
The pharmacokinetics of this compound, or Insulin lispro, involves its absorption, distribution, metabolism, and excretion (ADME) properties . Insulin lispro begins to exert its effects within 15 minutes of subcutaneous administration, while peak levels occur 30 to 90 minutes after administration . Due to its duration of action of around 5 hours, Insulin lispro is considered a “bolus insulin” as it provides high levels of insulin in a short period of time to mimic the release of endogenous insulin from the pancreas after meals .
Result of Action
The molecular and cellular effects of Insulin lispro’s action involve the regulation of glucose metabolism. By promoting glucose uptake into cells and inhibiting hepatic glucose production, Insulin lispro helps to control hyperglycemia in diabetes mellitus . It also enhances protein synthesis and inhibits lipolysis and proteolysis, contributing to the overall metabolic regulation .
Propiedades
IUPAC Name |
(2R)-2-[(R)-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-carboxylatomethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate;hydron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O6S4/c1-3-36-28-14(16-27-21(23)40-29-16)17(31)25-15(20(34)35)18-26-13(19(32)33)12(9-37-18)39-22-24-11(8-38-22)10-4-6-30(2)7-5-10/h4-8,15,18,26H,3,9H2,1-2H3,(H4-,23,25,27,29,31,32,33,34,35)/b28-14-/t15-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIOPLJUAOXODC-BRZRCAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCON=C(C1=NSC(=N1)N)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@@H]([C@@H]2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286218-70-9 | |
| Record name | Ceftaroline M-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286218709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFTAROLINE M-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1L2DSY2CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone](/img/structure/B1496313.png)





![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)



